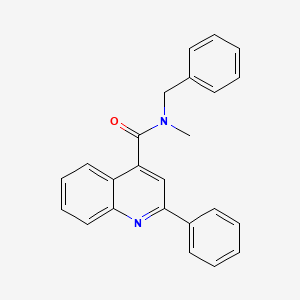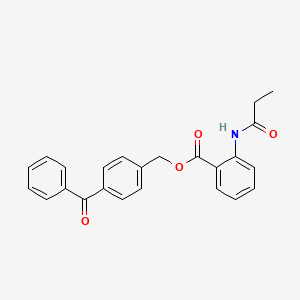
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. BMQ exhibits a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Additionally, this compound has been reported to inhibit the replication of the HIV and HCV viruses by inhibiting viral entry and viral RNA synthesis.
実験室実験の利点と制限
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits potent biological activities against a range of targets, making it a useful tool for studying various cellular pathways. However, this compound also has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent derivatives. Another direction is to explore the potential applications of this compound in the treatment of viral infections, such as HIV and HCV. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in large-scale drug discovery programs.
合成法
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized by a variety of methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Ullmann-type coupling reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for the synthesis of this compound is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-N-benzyl-N-methyl-4-phenylquinolinecarboxamide with phenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
N-benzyl-N-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound has been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
特性
IUPAC Name |
N-benzyl-N-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-26(17-18-10-4-2-5-11-18)24(27)21-16-23(19-12-6-3-7-13-19)25-22-15-9-8-14-20(21)22/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYAMTMKRGNHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)
![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)
![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)

![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)

![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
